molecular formula C9H16O2 B024794 1-(2,5,5-Trimethyloxolan-2-yl)ethanone CAS No. 107146-14-5

1-(2,5,5-Trimethyloxolan-2-yl)ethanone

Cat. No.: B024794
CAS No.: 107146-14-5
M. Wt: 156.22 g/mol
InChI Key: HBIIJCFTQCHOEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5,5-Trimethyloxolan-2-yl)ethanone (CAS 107146-14-5) is a cyclic ketone characterized by a tetrahydrofuran (oxolane) backbone substituted with three methyl groups and an ethanone moiety. Its molecular formula is C₉H₁₆O₂, and its structure is defined by the SMILES string CC1(C(=O)C)CCC(C)(C)O1 .

Properties

CAS No.

107146-14-5

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-(2,5,5-trimethyloxolan-2-yl)ethanone

InChI

InChI=1S/C9H16O2/c1-7(10)9(4)6-5-8(2,3)11-9/h5-6H2,1-4H3

InChI Key

HBIIJCFTQCHOEZ-UHFFFAOYSA-N

SMILES

CC(=O)C1(CCC(O1)(C)C)C

Canonical SMILES

CC(=O)C1(CCC(O1)(C)C)C

Synonyms

Ethanone, 1-(tetrahydro-2,5,5-trimethyl-2-furanyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties and Features of Comparable Compounds

Compound Name Molecular Formula Key Structural Features Applications/Notes References
This compound C₉H₁₆O₂ Oxolane ring with three methyl groups, ethanone substituent Potential use in flavor/fragrance (inferred from cyclic ketone analogs)
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone C₁₂H₁₇BO₃S Thiophene linked to dioxaborolane and ethanone Intermediate in Suzuki-Miyaura cross-coupling for organic synthesis
1-[4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone C₁₅H₂₁BO₄ Phenyl ring with methoxy and dioxaborolane groups Boron-containing intermediate for pharmaceuticals/materials
1-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone C₁₅H₂₁BO₃ Phenyl ring with methyl and dioxaborolane groups Synthesis of aryl ketones
1-(Benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Compound 9) C₁₂H₉N₃O₂ Benzofuran and triazole moieties Antimicrobial activity against fungi/yeast

Structural and Functional Differences

  • Oxolane vs. Dioxaborolane Systems: The target compound’s oxolane ring is oxygen-saturated, enhancing stability and polarity. In contrast, dioxaborolane-containing analogs (e.g., ) feature boron-based rings, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura) due to boron’s electron-deficient nature.
  • Heterocyclic vs. Aromatic Systems: Compound 9 (from ) incorporates a benzofuran-triazole-ethanone structure, enabling π-π interactions and hydrogen bonding, critical for antimicrobial activity. This contrasts with the non-aromatic oxolane system of the target compound, which lacks such bioactivity in the provided evidence.

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